molecular formula C26H23NO6D10 B602488 Lacidipine-d10 CAS No. 1185245-62-8

Lacidipine-d10

Cat. No.: B602488
CAS No.: 1185245-62-8
M. Wt: 465.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacidipine-d10 is a deuterated analog of lacidipine, a calcium channel blocker primarily used to treat hypertension. The deuterium substitution at ten hydrogen positions enhances its stability, making it valuable as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacidipine-d10 is synthesized by incorporating deuterium atoms into the lacidipine molecule. This process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the lacidipine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes several steps such as:

Chemical Reactions Analysis

Types of Reactions

Lacidipine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which retains the pharmacological properties of lacidipine but with altered pharmacokinetics due to the presence of deuterium atoms .

Scientific Research Applications

Pharmacological Properties

Lacidipine-d10 retains the pharmacological characteristics of lacidipine, including:

  • Calcium Channel Blockade : By inhibiting voltage-dependent L-type calcium channels, this compound reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .
  • Antioxidant Activity : It exhibits greater antioxidant properties compared to other dihydropyridine calcium antagonists, which may contribute to its antiatherosclerotic effects .
  • Long Duration of Action : The deuterated form may exhibit altered pharmacokinetics, potentially leading to a prolonged half-life and reduced side effects associated with rapid metabolism .

Hypertension Management

This compound is primarily studied for its efficacy in managing hypertension. Clinical trials have demonstrated that lacidipine effectively lowers blood pressure with minimal side effects. Key findings include:

  • Efficacy : In randomized controlled trials, doses ranging from 2-6 mg daily resulted in significant reductions in systolic and diastolic blood pressure .
  • Tolerability : this compound has been shown to have a favorable tolerability profile, with fewer instances of peripheral edema compared to other antihypertensive agents .

Cardiovascular Protection

Research indicates that this compound may provide protective cardiovascular effects beyond blood pressure reduction:

  • Atherosclerosis Prevention : The European Lacidipine Study on Atherosclerosis (ELSA) suggested that lacidipine therapy may slow the progression of atherosclerosis as indicated by changes in carotid artery intima-media thickness .
  • Diabetes Management : Studies have shown that lacidipine is effective in hypertensive patients with type 2 diabetes, highlighting its dual role in managing both conditions .

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

  • Case Study 1 : A study involving elderly patients demonstrated significant blood pressure reduction and improved tolerability over a 12-week period with lacidipine treatment .
  • Case Study 2 : In diabetic hypertensive patients, lacidipine was associated with reduced blood pressure variability and improved baroreflex sensitivity, indicating potential benefits for managing cardiovascular risk in this population .

Pharmacokinetic Studies

Pharmacokinetic investigations into this compound have revealed:

  • Absorption and Distribution : Due to its lipophilic nature, this compound is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 30 to 150 minutes post-administration .
  • Metabolism : Lacidipine undergoes extensive hepatic metabolism via CYP3A4, resulting in negligible amounts of unchanged drug excreted in urine or feces .

Mechanism of Action

Lacidipine-d10, like lacidipine, blocks voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx. This action leads to vasodilation and a reduction in total peripheral vascular resistance, thereby lowering blood pressure. Additionally, lacidipine exhibits antioxidant activity, which helps reduce endothelial dysfunction induced by oxidative stress .

Comparison with Similar Compounds

The following analysis compares Lacidipine-d10 with structurally or functionally related compounds, focusing on pharmacological behavior, metabolic stability, and regulatory status.

Structural and Functional Analogues

  • Lacidipine (Non-deuterated): Lacidipine is a dihydropyridine calcium antagonist with vasodilatory effects. Its pharmacokinetics are characterized by high lipophilicity, leading to prolonged membrane binding and sustained action. Key Difference: this compound’s deuterium substitution reduces metabolic degradation rates, improving its utility in mass spectrometry-based assays.
  • Amlodipine: Another dihydropyridine derivative, amlodipine, shares lacidipine’s mechanism but exhibits a longer half-life (~30–50 hours).
  • Deuterated Pharmaceuticals (e.g., Deutetrabenazine): Deuterated drugs generally demonstrate enhanced metabolic stability compared to non-deuterated counterparts. For example, deutetrabenazine shows a 2–3-fold increase in half-life over non-deuterated tetrabenazine. This compound likely follows this trend, though experimental validation is lacking .

Metabolic and Analytical Comparisons

Compound Metabolic Stability Analytical Use Regulatory Status
This compound High (deuterated) Internal standard for LC-MS/MS Not explicitly regulated
Lacidipine Moderate Therapeutic agent Limited embryotoxicity data
Amlodipine High Therapeutic agent Well-established safety
  • Critical Insight: this compound’s primary advantage lies in its analytical applications, whereas its parent compound and analogues like amlodipine are therapeutically prioritized.

Research Findings and Gaps

  • Metabolic Studies: No published studies directly compare this compound’s metabolic pathways with non-deuterated lacidipine. Inference from deuterated drug trends suggests slower CYP450-mediated oxidation.

Biological Activity

Lacidipine-d10 is a deuterated form of lacidipine, a third-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, antioxidant properties, and potential therapeutic applications based on recent research findings.

Lacidipine functions by inhibiting L-type calcium channels, leading to vasodilation and reduced blood pressure. Its selectivity for vascular smooth muscle over cardiac tissue minimizes reflex tachycardia, a common side effect associated with other calcium channel blockers. Studies indicate that this compound maintains similar pharmacodynamic properties to its non-deuterated counterpart, with effective antihypertensive action observed at doses ranging from 2 to 8 mg daily .

Antioxidant Activity

One of the notable features of lacidipine is its antioxidant activity. Research has shown that lacidipine exhibits a significant capacity to scavenge free radicals, comparable to well-known antioxidants such as vitamin E. In biological membranes derived from rat brain tissue, lacidipine demonstrated protective effects against oxidative stress, which is crucial for preventing cellular damage in hypertensive conditions .

Table 1: Comparative Antioxidant Activity of Lacidipine

CompoundAntioxidant ActivityReference
LacidipineComparable to vitamin E
Vitamin EStandard antioxidant
Other DihydropyridinesLower antioxidant activity

Case Studies and Clinical Evidence

Clinical studies have highlighted the efficacy of lacidipine in various patient populations. For instance, the European Lacidipine Study on Atherosclerosis (ELSA) involved over 2,300 patients and demonstrated that treatment with lacidipine significantly reduced atherosclerotic progression compared to atenolol, another common antihypertensive agent .

In another study focusing on elderly patients with isolated systolic hypertension, lacidipine was shown to effectively manage blood pressure while maintaining a favorable safety profile. The incidence of cardiovascular events was similar to that observed with thiazide diuretics and beta-blockers over long-term treatment periods .

Protective Effects on Cellular Health

Lacidipine has also been studied for its protective effects against apoptosis in renal cells. Research indicates that it can mitigate ATP depletion-induced apoptosis by regulating the caspase-3 pathway in human kidney cells (HKCs)【4】. This suggests potential applications beyond hypertension management, particularly in preserving renal function in hypertensive patients.

Table 2: Summary of Clinical Findings on Lacidipine

StudyPopulationFindings
ELSA Study2334 hypertensive patientsReduced atherosclerotic progression
Elderly Hypertension StudyElderly patientsEffective blood pressure control
Renal Protection StudyHuman kidney cellsReduced apoptosis via caspase-3 pathway

Q & A

Basic Research Questions

Q. What are the key considerations for developing a robust LC-MS/MS method to quantify Lacidipine-d10 in pharmacokinetic studies?

Methodological Answer:

  • Begin with optimizing chromatographic conditions (e.g., column type, mobile phase pH) to separate this compound from endogenous matrix components.
  • Validate the method for specificity, linearity (e.g., 1–100 ng/mL range), precision (intra-day ±15% RSD), and recovery (>85%) using FDA/EMA guidelines.
  • Use stable isotope-labeled internal standards (e.g., this compound itself) to correct matrix effects .
  • Include stability tests under storage (-80°C) and processing conditions (freeze-thaw cycles) to ensure data reliability .

Q. How can researchers ensure the stability of this compound in biological matrices during long-term storage?

Methodological Answer:

  • Conduct stability studies by spiking this compound into plasma/serum and storing aliquots at -80°C, -20°C, and 4°C.
  • Analyze degradation kinetics at intervals (e.g., 1, 3, 6 months) using validated LC-MS/MS methods.
  • Compare results against freshly prepared standards to quantify degradation rates. Adjust storage protocols if >10% degradation occurs .

Q. What experimental controls are critical when using this compound as an internal standard in metabolic studies?

Methodological Answer:

  • Include a solvent control (no matrix) to assess background interference and a matrix control (unspiked matrix) to identify endogenous peaks.
  • Use isotopic purity checks (e.g., via high-resolution MS) to confirm minimal unlabeled Lacidipine contamination (<0.1%).
  • Validate cross-reactivity with structurally similar metabolites to avoid quantification errors .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in hypertensive models?

Methodological Answer:

  • Use a factorial design with varying doses (e.g., 0.1–10 mg/kg) and multiple timepoints (e.g., 1h, 6h, 24h post-administration).
  • Randomize animal cohorts to minimize bias and include a positive control (e.g., non-deuterated Lacidipine) to benchmark efficacy.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent blood pressure changes .

Q. What statistical approaches are recommended for analyzing inter-lab variability in this compound quantification?

Methodological Answer:

  • Perform a Bland-Altman analysis to assess agreement between labs.
  • Use mixed-effects models to account for lab-specific variances (e.g., equipment calibration differences).
  • Report intraclass correlation coefficients (ICC >0.9 indicates high reproducibility) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic stability across different in vitro systems?

Methodological Answer:

  • Replicate experiments in parallel using human liver microsomes (HLM), hepatocytes, and recombinant CYP3A4 enzymes to identify system-specific factors.
  • Apply kinetic modeling (e.g., Michaelis-Menten) to compare intrinsic clearance rates.
  • Use proteomics to quantify enzyme abundance differences between systems, which may explain variability .

Q. What advanced experimental designs are suitable for studying this compound’s tissue-specific distribution in vivo?

Methodological Answer:

  • Employ a radiolabeled version (e.g., ^14C-Lacidipine-d10) for whole-body autoradiography in rodent models.
  • Combine with MALDI imaging MS to map spatial distribution in target tissues (e.g., aorta, kidney).
  • Use compartmental modeling to estimate tissue-to-plasma partition coefficients .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Train neural networks on historical PK-PD data (e.g., plasma concentration vs. blood pressure reduction) to predict outcomes under untested conditions.
  • Validate models using k-fold cross-validation and external datasets.
  • Prioritize interpretable models (e.g., SHAP analysis) to identify critical variables (e.g., renal clearance, protein binding) .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis for large-scale studies?

Methodological Answer:

  • Standardize reaction conditions (e.g., temperature, deuterium source purity) using design of experiments (DoE) to optimize reproducibility.
  • Implement QC checks via ^1H-NMR to confirm deuterium incorporation (>99% purity).
  • Use orthogonal analytical methods (e.g., LC-HRMS) to detect isotopic impurities .

Q. How can researchers investigate this compound’s role in modulating calcium channel isoforms with conflicting functional data?

Methodological Answer:

  • Apply single-channel patch-clamp electrophysiology to compare this compound’s effects on L-type vs. T-type calcium channels.
  • Use siRNA knockdown of specific isoforms (e.g., Cav1.2 vs. Cav3.2) in cell lines to isolate target interactions.
  • Perform molecular dynamics simulations to predict binding affinity differences due to deuterium effects .

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-HBSDPXTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662049
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-62-8
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lacidipine-d10
Lacidipine-d10
Lacidipine-d10
Lacidipine-d10
Lacidipine-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.